N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple stepsThe final steps involve the construction of the triazatricyclo framework and the attachment of the carboxamide group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. standard organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods, are likely employed.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the imino group can produce primary or secondary amines .
Scientific Research Applications
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets
Agriculture: Thiadiazole derivatives, including this compound, have shown promise as insecticides and fungicides.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide: Shares the thiadiazole core but differs in the attached functional groups.
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide: Another thiadiazole derivative with different substituents.
Uniqueness
The uniqueness of N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its complex structure, which combines multiple functional groups and ring systems.
Properties
Molecular Formula |
C23H19N7O2S2 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H19N7O2S2/c1-2-29-18(24)15(12-16-19(29)25-17-10-6-7-11-30(17)21(16)32)20(31)26-22-27-28-23(34-22)33-13-14-8-4-3-5-9-14/h3-12,24H,2,13H2,1H3,(H,26,27,31) |
InChI Key |
RUIZJCVVJQZBCS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C1=N)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4)C(=O)N5C=CC=CC5=N2 |
Origin of Product |
United States |
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